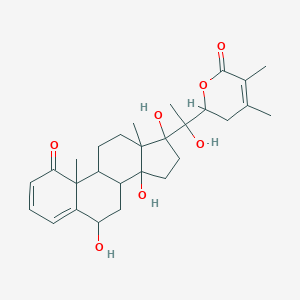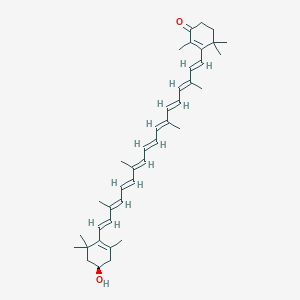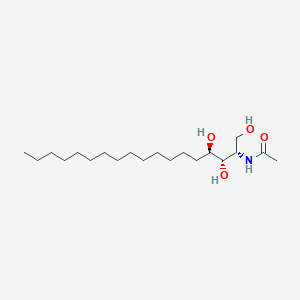
Brucein E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bruceine E is a naturally occurring quassinoid compound isolated from the seeds of the medicinal plant Brucea javanica. This compound is part of a group of tetracyclic triterpenoids known for their diverse pharmacological activities. Bruceine E has garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology, diabetes, and infectious diseases .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Bruceine E, a quassinoid isolated from the seeds of Brucea javanica, has been found to exhibit hypoglycemic effects . . It’s worth noting that a related compound, Bruceine D, has been reported to target Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1)
Mode of Action
It has been suggested that bruceine e exhibits a blood glucose-lowering effect in both non-diabetic mice and streptozotocin (stz)-induced diabetic rats . The specific interactions between Bruceine E and its targets that lead to these effects are yet to be elucidated.
Biochemical Pathways
For instance, Bruceine D has been reported to inhibit cell proliferation and induce cell cycle arrest at the S phase in gastric cancer cells . It also impacts cell cycle-related proteins by regulating the expression of P27, a protein bridging the PI3K/Akt signaling pathway with cycle-related proteins . Whether Bruceine E affects similar pathways needs further investigation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bruceine E is currently limited. A related compound, brucine, has been reported to be quickly eliminated after percutaneous absorption
Result of Action
Bruceine E has been reported to have a blood glucose-lowering effect in both non-diabetic mice and STZ-induced diabetic rats . This suggests that Bruceine E may have potential therapeutic applications in the management of diabetes.
Biochemische Analyse
Biochemical Properties
Bruceine E interacts with various enzymes, proteins, and other biomolecules. It is involved in cytokine inhibitions and oxidative stress responses . It also influences various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) .
Cellular Effects
Bruceine E has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . It has been found to have potential anticancer properties, as well as beneficial effects on inflammation, diabetes, and parasitic infections .
Molecular Mechanism
At the molecular level, Bruceine E exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in various signaling pathways, such as MAPK and NF-κB .
Temporal Effects in Laboratory Settings
The effects of Bruceine E change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Bruceine E vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Bruceine E is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
Bruceine E is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being researched .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bruceine E involves complex organic reactions, typically starting from simpler quassinoid precursors. The synthetic routes often include steps such as oxidation, reduction, and cyclization to achieve the desired tetracyclic structure. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of Bruceine E primarily relies on extraction from Brucea javanica seeds. The seeds are subjected to processes like grinding, solvent extraction, and chromatographic purification to isolate Bruceine E. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Bruceine E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Bruceine E, which may exhibit different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Bruceine E is part of a family of quassinoids, including Bruceine A, Bruceine B, and Bruceine D. While these compounds share a similar tetracyclic structure, they differ in their functional groups and pharmacological activities:
Bruceine A: Known for its potent anticancer activity.
Bruceine B: Exhibits strong cytotoxic effects against various cancer cell lines.
Bruceine D: Demonstrates significant antiviral activity
Bruceine E stands out due to its balanced profile of anticancer, antidiabetic, and antiviral properties, making it a unique and versatile compound in the quassinoid family .
Eigenschaften
CAS-Nummer |
21586-90-3 |
|---|---|
Molekularformel |
C20H28O9 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one |
InChI |
InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
ZBXITHPYBBXZRG-ZOKABGNJSA-N |
SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
Isomerische SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
Kanonische SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
Aussehen |
Powder |
Synonyme |
Brucein E; 20-Deoxybruceine F; 2-O-Demethylbruceine M; 13,20-Epoxy-1β,2α,11β,12α,14,15β-hexahydroxypicras-3-en-16-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1E,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B211725.png)




![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)
![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)




